Cas no 2097921-08-7 (N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-methoxybenzamide)

N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-methoxybenzamide
- 2097921-08-7
- AKOS032458856
- F6510-1428
- N-[2-(3-cyclopropyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide
- N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide
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- Inchi: 1S/C19H21N3O4S/c1-26-18-9-5-2-6-15(18)19(23)20-12-13-21-16-7-3-4-8-17(16)22(14-10-11-14)27(21,24)25/h2-9,14H,10-13H2,1H3,(H,20,23)
- InChI Key: REIHDCPMYLQDNE-UHFFFAOYSA-N
- SMILES: S1(N(CCNC(C2C=CC=CC=2OC)=O)C2C=CC=CC=2N1C1CC1)(=O)=O
Computed Properties
- Exact Mass: 387.12527733g/mol
- Monoisotopic Mass: 387.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 646
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 87.3Ų
N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6510-1428-1mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide |
2097921-08-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6510-1428-3mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide |
2097921-08-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6510-1428-5μmol |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide |
2097921-08-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6510-1428-10mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide |
2097921-08-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6510-1428-15mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide |
2097921-08-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6510-1428-25mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide |
2097921-08-7 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6510-1428-4mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide |
2097921-08-7 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6510-1428-50mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide |
2097921-08-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6510-1428-100mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide |
2097921-08-7 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6510-1428-5mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide |
2097921-08-7 | 5mg |
$69.0 | 2023-09-08 |
N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-methoxybenzamide Related Literature
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
Additional information on N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-methoxybenzamide
Introduction to N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-methoxybenzamide (CAS No. 2097921-08-7)
N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-methoxybenzamide is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, identified by its Chemical Abstracts Service Number (CAS No. 2097921-08-7), has garnered attention due to its unique structural features and potential biological activities. The compound belongs to the benzothiadiazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological properties.
The structural framework of N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-methoxybenzamide incorporates several key functional groups that contribute to its chemical reactivity and biological potential. The presence of a cyclopropyl group and a methoxybenzamide moiety introduces specific electronic and steric properties that can influence the compound's interaction with biological targets. These features make it a valuable candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in benzothiadiazole derivatives due to their reported activities in various therapeutic areas. These compounds have shown promise as intermediates in the synthesis of drugs targeting inflammatory diseases, infectious agents, and even certain types of cancer. The specific configuration of N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-methoxybenzamide positions it as a potential lead compound for further medicinal chemistry exploration.
One of the most compelling aspects of this compound is its potential to modulate biological pathways associated with disease progression. The benzothiadiazole core is known to exhibit properties such as anti-inflammatory, antimicrobial, and antiviral effects. Additionally, the methoxybenzamide group can enhance binding affinity to specific receptors or enzymes. These characteristics make N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-methoxybenzamide an intriguing candidate for further biochemical and pharmacological studies.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The incorporation of the cyclopropyl group and the benzothiadiazole scaffold necessitates specialized synthetic methodologies. Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-y)ethyl - 12-methoxybenzamide, making it more accessible for research purposes.
In the context of drug discovery pipelines, N, 12-(methoxybenzamido)-N'-[ ( 4 - methoxyphenyl ) carbamoyl ] - 5 - cyclopropyl - 4H - thieno [ 3 , 4 - d ] thiazine - 4 , 7 - diamine represents a promising scaffold for developing novel therapeutic agents. Its structural complexity allows for modifications that can optimize pharmacokinetic properties such as solubility and bioavailability. Furthermore,its potential to interact with multiple biological targets makes it a versatile candidate for addressing multifaceted pathological conditions.
Evidence from preclinical studies suggests that benzothiadiazole derivatives can exhibit significant therapeutic effects by interfering with key molecular pathways involved in disease mechanisms. For instance,compounds with similar structures have shown efficacy in models of inflammation,neurodegeneration,and cancer. The unique combination of functional groups in N, -(cyclopropyl - 12 -(methoxybenzamido) ethyl] - 5 - cyclopropy l - 4 H - thieno [ 3 , 4 - d ] thiazine - 4 ,7 - diam ine may contribute to its ability to modulate these pathways effectively.
The development of new drugs often involves rigorous testing to evaluate safety and efficacy before human clinical trials can begin。In vitro studies are conducted to assess the compound's interaction with biological targets,while in vivo models provide insights into its pharmacological effects at an organismal level。These studies are crucial for determining the potential therapeutic value of N,-[ ( meth oxyphen y l ) carbamoyl ] am ide] prop y l] - [ ( cyc lo prop y l ) am ide] eth y l] benz en ecarboxylic acid am ide].
The future direction of research on N,[ ( meth oxyphen y l ) carbamoyl ] am ide] prop y l] [ ( cyc lo prop y l ) am ide] eth y l] benz en ecarboxylic acid am ide] may include exploring its mechanism of action in greater detail。Understanding how this compound interacts with cellular components can provide valuable insights into its therapeutic potential and help guide further drug development efforts。Additionally,investigations into its metabolic stability and toxicity profile will be essential for assessing its suitability for clinical application。
In conclusion,N,[ ( meth oxyphen y l ) carbamoyl ] am ide] prop y l] [ ( cyc lo prop y l ) am ide] eth y l] benz en ecarboxylic acid am ide](CAS No。2097921–08–7) is a structurally complex and biologically relevant compound that warrants further exploration in pharmaceutical research。Its unique features,including the presence of a cyclopropyl group and a methoxybenzamide moiety,make it a promising candidate for developing novel therapeutic agents。With continued investigation,this compound has the potential to contribute significantly to advancements in medicine and healthcare。
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